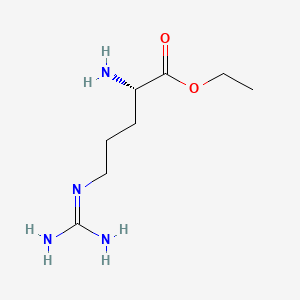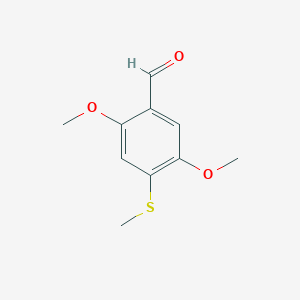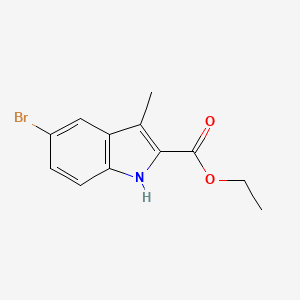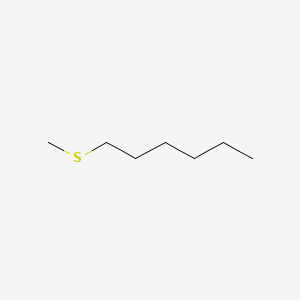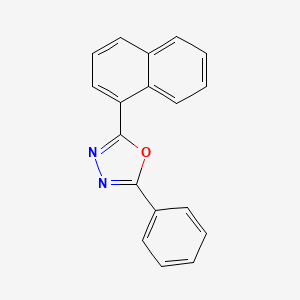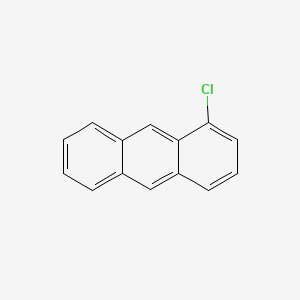
1-Chloroanthracene
Übersicht
Beschreibung
1-Chloroanthracene forms photodimer trans-bi(1-chloro-9,10-dihydro-9,10-anthracenediyl) via the solid-state [4+4]-photodimerization.
Eigenschaften
IUPAC Name |
1-chloroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIHSAFSOOUEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871110 | |
| Record name | 1-Chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | 1-Chloroanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4985-70-0, 50602-11-4 | |
| Record name | 1-Chloroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloroanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloroanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 1-chloroanthracene? What spectroscopic data is available?
A1: this compound is an anthracene derivative with a chlorine atom substituted at the 1-position. Its molecular formula is C14H9Cl. Spectroscopic studies have investigated its electronic and vibrational states using techniques such as polarized absorption and fluorescence spectroscopy. [] Researchers have also utilized techniques like FT-IR and DFT calculations to analyze its vibrational and electronic spectral properties. []
Q2: How does the structure of this compound influence its photochemical reactivity in the solid state?
A2: The photochemical behavior of this compound is highly dependent on its crystal structure. While the blue-fluorescent form (type A) is photochemically stable, the green-fluorescent modification (type B) undergoes photodimerization upon exposure to UV light (specifically the Hg line at 365 nm). This reaction yields a distinct solid dimer modification compared to the dimer formed in solution. [] This highlights the significant impact of crystal packing and molecular orientation on the reactivity of this compound.
Q3: Can this compound participate in simultaneous electronic transitions with other molecules?
A3: Yes, this compound has been observed to undergo simultaneous electronic transitions with molecular oxygen under pressure. In such an event, the this compound molecule is excited to its lowest triplet state, while oxygen undergoes a transition from its 1Δg state to its 3Σ–g state. Notably, these simultaneous transitions exhibit significantly higher intensity compared to the perturbed singlet-triplet transitions observed in the absence of oxygen. []
Q4: How does the presence of chlorine in this compound affect its ability to induce lipid peroxidation upon UVA irradiation?
A4: Studies have demonstrated that this compound, upon exposure to UVA light, can induce lipid peroxidation in the presence of lipids like methyl linoleate. [] This effect is attributed to the halogen substitution on the anthracene ring system. While the precise mechanism requires further investigation, it suggests potential phototoxic effects of this compound and highlights the importance of considering photoreactivity in its safety assessment.
Q5: Can this compound be analyzed in mixtures with other similar compounds? What analytical techniques are commonly employed?
A5: Yes, this compound can be effectively analyzed in complex mixtures containing other anthracene derivatives. One successful approach utilizes phase-resolved fluorescence spectroscopy (PRFS) coupled with wavelength selection. [] This method allows for the simultaneous determination of multiple components, such as anthracene, this compound, 2-chloroanthracene, and 9-chloroanthracene, based on their distinct fluorescence properties.
Q6: How do the conformations of 1-acetyl- and 1,5-diacetyl- derivatives of naphthalene and anthracene compare in solution?
A6: Studies using dipole moment and molar Kerr constant measurements have explored the conformations of 1-acetyl- and 1,5-diacetyl- derivatives of both naphthalene and anthracene in solution. [] These studies suggest that in 1-acetylnaphthalene and 1-acetylanthracene, the acetyl group prefers a conformation where the C–CO–C plane is angled at approximately 46° and 42°, respectively, to the aromatic ring plane. Interestingly, the diacetyl compounds appear to exist as mixtures of cis and trans conformers, with the C–CO–C planes maintaining a similar 45° inclination to the aromatic plane in both conformations.
Q7: What is known about the crystal structure of the photodimer formed from this compound?
A7: Research has revealed that the photodimerization of this compound leads to a product with crystallographically imposed inversion symmetry. [] This symmetry arises from the specific orientation of the monomer molecules within the crystal lattice during the dimerization process. Additionally, the crystal packing of the photodimer differs significantly from that of the monomer, further highlighting the influence of intermolecular interactions on the solid-state structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






